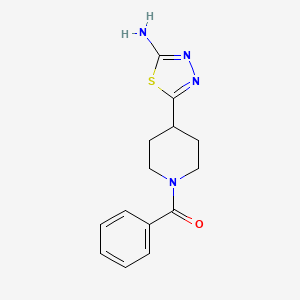

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

[4-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c15-14-17-16-12(20-14)10-6-8-18(9-7-10)13(19)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWDJJICSZIPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170943 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-65-0 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclodehydration Using Mixed Mineral Acids

One of the established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazides with aliphatic or aromatic carboxylic acids in a mineral acid medium, commonly a mixture of sulfuric acid and polyphosphoric acid (PPA). This method proceeds via acylation of the thiosemicarbazide followed by cyclodehydration to form the thiadiazole ring.

-

- Mix sulfuric acid (15-35%) with polyphosphoric acid (65-85%) by weight to form the acid medium.

- Add 4-substituted thiosemicarbazide to the acid mixture at low temperature (~10-15°C).

- Introduce the corresponding carboxylic acid (e.g., benzoic acid derivatives) slowly, allowing the temperature to rise exothermically to 100-110°C.

- Maintain the reaction temperature for 2-3 hours to ensure complete cyclization.

- Quench the reaction with water and extract the product into an organic solvent such as toluene.

- Neutralize the aqueous phase to pH ~7 with ammonium hydroxide.

- Isolate the thiadiazole product by drying and evaporation of solvent.

-

- High yields (typically 85-93%) reported for various alkyl and aryl substituted thiadiazoles.

- Straightforward one-pot synthesis.

-

- Harsh acidic conditions may limit functional group tolerance.

- Requires careful temperature control to avoid decomposition.

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Acid medium | 18 g H2SO4 + 54 g PPA | Efficient cyclodehydration |

| Temperature | 10-15°C during addition; 100-110°C for reaction | Complete conversion in 3 hours |

| Yield | 85-93% | High purity product |

| Work-up | Neutralization with NH4OH, extraction | Clean isolation of thiadiazole |

Source: Patent CA1039290A detailing preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A more recent and milder approach involves the use of polyphosphate ester (PPE) as a dehydrating agent to facilitate the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from thiosemicarbazide and carboxylic acids.

-

- Formation of a salt between thiosemicarbazide and the carboxylic acid in an organic solvent (e.g., chloroform).

- Addition of PPE induces dehydration of the salt to form an acylated intermediate (thiosemicarbazide acylation product).

- Cyclodehydration of this intermediate yields the 1,3,4-thiadiazole ring.

-

- Avoids use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Reaction proceeds under milder conditions compared to mineral acid methods.

- Allows better control over intermediate formation and product purity.

-

- The intermediate 2-benzoylhydrazine-1-carbothioamide can be isolated under controlled conditions.

- Reaction conditions optimized for benzoic acid and thiosemicarbazide showed predominant intermediate formation prior to cyclization.

- The method was successfully applied to synthesize five different 2-amino-1,3,4-thiadiazoles with confirmed structures by mass spectrometry, IR, and NMR.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Salt formation | Thiosemicarbazide + benzoic acid in chloroform | Precursor to cyclodehydration |

| Dehydration & cyclization | Polyphosphate ester (PPE) addition | Mild, one-pot synthesis |

| Characterization | MS, IR, NMR | Confirmed structure |

Source: Research article on novel one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives using PPE

Benzoylation of Piperidine Derivatives and Subsequent Cyclization

For the specific compound 5-(1-Benzoylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine, the synthetic route typically involves:

- Preparation of the 1-benzoylpiperidin-4-yl moiety by benzoylation of piperidine derivatives.

- Coupling of the benzoylpiperidine intermediate with thiosemicarbazide or its derivatives.

- Cyclization under dehydrating conditions (mineral acid or PPE-mediated) to form the thiadiazole ring.

This approach is supported by analogous syntheses of N-substituted benzoyl thiadiazole derivatives, where benzoylation precedes thiadiazole ring formation.

| Stage | Reagents | Conditions |

|---|---|---|

| Benzoylation | Piperidine derivative + benzoyl chloride | Typically in presence of base |

| Coupling | Benzoylpiperidinyl intermediate + thiosemicarbazide | Room temperature to mild heating |

| Cyclization | Mineral acid or PPE | 100-110°C or room temperature (PPE) |

Source: Synthesis of 5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)] derivatives; and related literature on benzoyl-substituted thiadiazoles

Alternative Methods: Benzoyl Chloride Addition to Thiadiazole Sulfanyl Intermediates

Another reported method involves:

- Formation of 5-sulfanyl-1,3,4-thiadiazole-2-arylamine intermediates by reaction with aromatic halides under basic conditions.

- Subsequent benzoylation by dropwise addition of benzoyl chloride at low temperature (0-5°C).

- This method yields benzoyl-substituted thiadiazole derivatives with good control over substitution patterns.

| Step | Reagents | Conditions |

|---|---|---|

| Intermediate formation | 5-sulfanyl-1,3,4-thiadiazole-2-arylamine + aromatic halide + KOH | Room temperature stirring |

| Benzoylation | Benzoyl chloride addition | 0-5°C, dropwise |

| Product isolation | Standard work-up | Purification by spectral methods |

Source: Synthesis of aryl-substituted 1,3,4-thiadiazole derivatives with benzoyl groups

Summary Table of Preparation Methods for this compound and Related Derivatives

| Method | Key Reagents | Reaction Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Mineral Acid Cyclodehydration | Thiosemicarbazide + Carboxylic acid + H2SO4/PPA | 10-15°C addition, then 100-110°C for 3 h | High yield, well-established | 85-93% |

| One-Pot PPE-Mediated Synthesis | Thiosemicarbazide + Carboxylic acid + PPE | Room temperature to mild heating | Mild, avoids toxic reagents | Moderate to high |

| Benzoylation + Cyclization | Piperidine derivative + Benzoyl chloride + Thiosemicarbazide | Benzoylation at RT, cyclization under acid or PPE | Allows specific N-substitution | Variable |

| Benzoyl Chloride Addition to Sulfanyl Intermediates | 5-sulfanyl-thiadiazole + Aromatic halide + Benzoyl chloride | 0-5°C benzoylation | Controlled substitution, mild conditions | Moderate to good |

Research Findings and Notes

- The classical mineral acid method remains a reliable route for synthesizing 1,3,4-thiadiazole derivatives but requires handling of corrosive acids and careful temperature control.

- The PPE-mediated one-pot synthesis offers a greener alternative with fewer toxic reagents and potential for scale-up.

- Benzoylation of piperidine intermediates prior to thiadiazole ring formation is a strategic approach to introduce the benzoyl substituent at the piperidinyl nitrogen, essential for the target compound.

- Spectroscopic characterizations (NMR, IR, MS) consistently confirm the formation of the thiadiazole ring and the integrity of the benzoylpiperidine substituent.

- Optimization of reaction parameters such as temperature, solvent, and reagent ratios is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

Substitution: The benzoyl group on the piperidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted benzoylpiperidine derivatives.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine is in the development of anti-Alzheimer's agents. Research indicates that this compound can be utilized in the synthesis of donepezil-based hybrids, which are designed to target multiple pathways involved in Alzheimer's disease.

- Mechanism : These hybrids may act as multi-target-directed ligands (MTDLs), capable of modulating various biological targets simultaneously.

- Outcomes : In vitro assays have shown that certain derivatives exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in cholinergic signaling .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Several derivatives synthesized from this compound have been tested for their ability to scavenge free radicals.

- Results : Among the tested derivatives, six demonstrated potent antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay, indicating potential use in oxidative stress-related conditions .

Synthesis of Novel Therapeutics

The synthesis pathways for this compound allow for the creation of various derivatives that can be screened for additional biological activities.

| Derivative Name | Biological Activity | Notes |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-3 H-pyrimido[5,4-a]pyrrolizine-9-carboxamide | Dual AChE/BuChE inhibition | Effective in submicromolar range |

| 4,5-dimethoxy-2-nitrobenzohydrazide | Antioxidant properties | >30% activity in ORAC assay |

Case Study 1: Development of Anti-Alzheimer's Agents

A recent study synthesized a series of donepezil-based hybrids from this compound. The study highlighted the efficacy of these compounds in inhibiting AChE and BuChE, suggesting their potential as multi-functional agents against Alzheimer's disease .

Case Study 2: Antioxidant Screening

In another investigation focused on antioxidant properties, several derivatives were synthesized and subjected to radical scavenging assays. The results indicated significant antioxidant activity correlated with structural modifications on the thiadiazole framework .

Mechanism of Action

The mechanism of action of 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 1,3,4-thiadiazol-2-amine scaffold is widely modified to explore structure-activity relationships (SAR). Key analogs include:

The target compound’s 1-benzoylpiperidin-4-yl group distinguishes it from these analogs, offering enhanced conformational rigidity compared to flexible alkyl/aryl chains. This rigidity may improve target selectivity but could reduce solubility, a common trade-off in drug design.

Physicochemical and ADMET Properties

Biological Activity

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H16N4OS

- Molecular Weight : 288.37 g/mol

- Melting Point : Not specified in the sources.

The compound features a thiadiazole ring, which is known for its pharmacological potential. Thiadiazole derivatives have been extensively studied for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized several thiadiazole derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method against various strains:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus cereus | Significant |

| Escherichia coli | Moderate to significant |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Moderate |

| Aspergillus fumigatus | Moderate |

In particular, derivatives A2 and B2 demonstrated substantial activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with essential microbial processes. The mechanisms include:

- Inhibition of nucleic acid synthesis.

- Disruption of cell membrane integrity.

- Interference with metabolic pathways.

These actions are critical in combating infections caused by resistant strains of bacteria and fungi .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that structural modifications could enhance antibacterial efficacy. For example, the introduction of different substituents on the thiadiazole ring significantly influenced activity against specific pathogens .

- Comparative Studies : In vitro studies comparing the compound with standard antibiotics revealed that some derivatives exhibited higher antimicrobial activity than conventional drugs like ampicillin and fluconazole. This suggests potential for development as a new therapeutic agent .

- Cytotoxicity Assessment : The cytotoxic properties of this compound have also been investigated. Preliminary studies indicate that while exhibiting antimicrobial effects, the compound maintains a favorable safety profile against human cell lines .

Q & A

Q. What are the common synthetic routes for 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine?

The compound is synthesized via cyclization reactions. A typical method involves reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate, followed by cyclocondensation with concentrated sulfuric acid. Subsequent derivatization, such as reactions with aromatic aldehydes or chloroacetyl chloride, may be employed to introduce substituents (e.g., Scheme 25 and 26 in ). Alternative routes include refluxing precursors like 4-phenyl butyric acid with thiosemicarbazide in the presence of POCl₃, followed by pH adjustment with ammonia to precipitate the product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.

- FT-IR to identify functional groups (e.g., thiadiazole ring vibrations at ~1,250–1,400 cm⁻¹).

- Single-crystal X-ray diffraction for unambiguous structural determination, including bond angles and dihedral orientations between aromatic rings (e.g., 18.2°–30.3° between thiadiazole and pyridine moieties) .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve reaction yield and purity?

Variables to test include:

- Catalyst selection : Iodine in potassium iodide or sulfuric acid ().

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().

- Temperature and time : Reflux at 90°C for 3–6 hours balances yield and side-product minimization .

- Post-reaction workup : Recrystallization from DMSO/water (2:1) or ethanol improves purity .

Q. How should contradictory spectral data (e.g., NMR or X-ray) be resolved during structural confirmation?

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Perform X-ray refinement with geometric restraints for disordered atoms (e.g., isotropic displacement parameters for specific carbons in asymmetric units) .

- Use HPLC-MS to check for impurities or tautomeric forms that may skew data .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.

- Hydrogen bonding analysis : Crystallographic data (e.g., N–H···N interactions) predict solid-state stability .

Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?

- Derivatization : Introduce substituents (e.g., halogenated aryl groups) via reactions with isothiocyanates or aldehydes ().

- Biological assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Computational modeling : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) to correlate electronic properties (HOMO/LUMO) with activity .

Data Contradiction and Validation

Q. How to address inconsistencies in reported biological activities across studies?

- Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to minimize variability.

- Control for stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may yield conflicting bioactivity data .

- Validate targets : Employ CRISPR-Cas9 knockout models to confirm mechanism-of-action specificity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.